molecular formula C20H18N6OS B2953496 (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 2034425-98-2

(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Cat. No.: B2953496
CAS No.: 2034425-98-2
M. Wt: 390.47
InChI Key: SMCGATSJLUOOIY-UHFFFAOYSA-N
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Description

The compound (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a complex organic molecule that features multiple heterocyclic rings, including thiazole, pyrrole, triazole, and azetidine. These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis method. This involves the reaction of α-haloketones with thioamides under acidic conditions .

The pyrrole ring can be introduced via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines . The triazole ring is often synthesized using the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes . Finally, the azetidine ring can be formed through cyclization reactions involving β-amino alcohols .

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing these synthetic routes for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

The compound (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield fully saturated heterocycles .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis .

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its heterocyclic rings are known to interact with various biological targets, making it a candidate for drug development .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The thiazole and triazole rings, in particular, are known for their antimicrobial and anticancer properties .

Industry

In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. The triazole ring is known to inhibit certain enzymes by binding to their active sites . The compound’s overall effect is a result of these interactions, leading to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone lies in its combination of multiple heterocyclic rings, which confer a wide range of biological activities and chemical reactivity. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6OS/c1-14-18(28-20(21-14)24-9-5-6-10-24)19(27)25-11-16(12-25)26-13-17(22-23-26)15-7-3-2-4-8-15/h2-10,13,16H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCGATSJLUOOIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CC(C3)N4C=C(N=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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